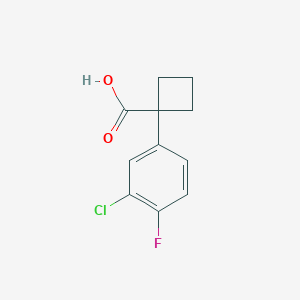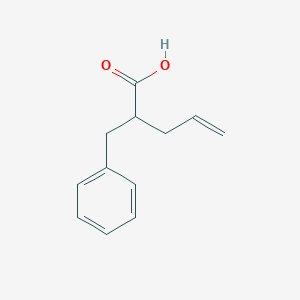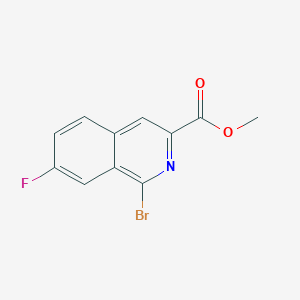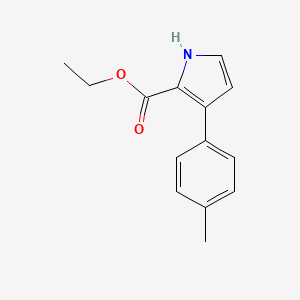
Methyl 4-methoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxypentanoate: is an organic compound that belongs to the class of esters. It is derived from gamma-valerolactone, a biomass-derived chemical.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-methoxypentanoate can be synthesized from gamma-valerolactone through a catalytic process. The reaction involves the use of hydrogen exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates such as calcium carbonate. The reaction conditions typically include a temperature of 250°C, an initial nitrogen pressure of 3 MPa, and a stirring rate of 700 rpm for 4 hours .
Industrial Production Methods: The industrial production of this compound follows a similar catalytic process. The use of solid acid catalysts like HUSY and calcium carbonate ensures high selectivity and yield. The process involves the conversion of lignocellulosic derived gamma-valerolactone into this compound, making it a sustainable and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-methoxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the production of fragrances, solvents, and biofuels.
Wirkmechanismus
The mechanism of action of methyl 4-methoxypentanoate involves its interaction with molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl group instead of a methyl group. It is used in similar applications as methyl pentanoate.
Uniqueness of Methyl 4-methoxypentanoate: this compound is unique due to its derivation from gamma-valerolactone, a biomass-derived chemical.
Eigenschaften
CAS-Nummer |
818-68-8 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
methyl 4-methoxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(9-2)4-5-7(8)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
NSYLEMQJJNJDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


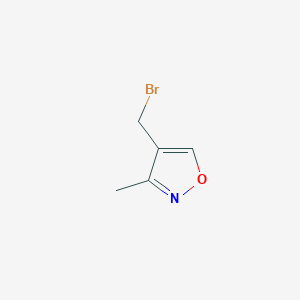
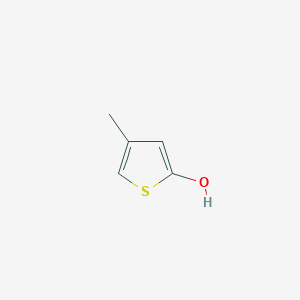
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
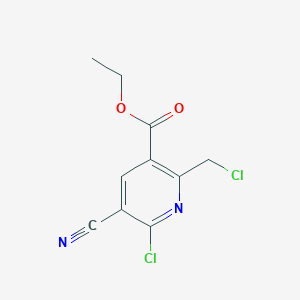
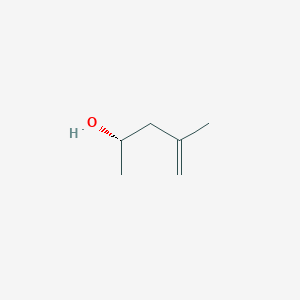
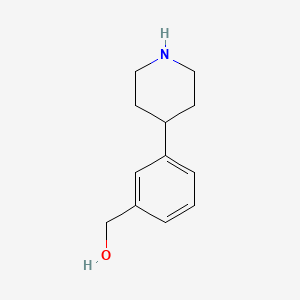
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
